2-Iodomelatonin 2-Iodomelatonin N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide is a member of acetamides.
Brand Name: Vulcanchem
CAS No.: 93515-00-5
VCID: VC0004238
InChI: InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)
SMILES: CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I
Molecular Formula: C13H15IN2O2
Molecular Weight: 358.17 g/mol

2-Iodomelatonin

CAS No.: 93515-00-5

Cat. No.: VC0004238

Molecular Formula: C13H15IN2O2

Molecular Weight: 358.17 g/mol

* For research use only. Not for human or veterinary use.

2-Iodomelatonin - 93515-00-5

Specification

CAS No. 93515-00-5
Molecular Formula C13H15IN2O2
Molecular Weight 358.17 g/mol
IUPAC Name N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Standard InChI InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)
Standard InChI Key FJDDSMSDZHURBJ-UHFFFAOYSA-N
SMILES CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I
Canonical SMILES CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I

Introduction

Chemical and Structural Properties of 2-Iodomelatonin

Molecular Architecture

2-Iodomelatonin features a structural backbone derived from melatonin, with an iodine atom substituted at the 2-position of the indole ring (Fig. 1). This modification enhances receptor binding affinity while maintaining the core elements necessary for melatonin receptor interaction:

  • Indole moiety: The 5-methoxyindole group facilitates hydrophobic interactions with receptor pockets .

  • Ethylamide side chain: The N\text{N}--acetylethylamine side chain mimics the native melatonin structure, critical for agonist activity .

  • Iodine substitution: The 2-iodo group increases molecular rigidity and electron density, optimizing binding to MT1 receptors .

Table 1: Physicochemical Properties of 2-Iodomelatonin

PropertyValueSource
Molecular FormulaC13H15IN2O2\text{C}_{13}\text{H}_{15}\text{IN}_2\text{O}_2
Molecular Weight358.17 g/mol
UV Absorption (λmax\lambda_{\text{max}})214 nm, 279 nm
Solubility in DMSO30 mg/mL
Melting Point168–170°C

Synthesis and Radiolabeling

Chemical Synthesis

The synthesis of 2-iodomelatonin typically involves iodination of melatonin precursors. A notable method employs:

  • Iodination: Direct electrophilic substitution of melatonin or its protected derivatives using iodine monochloride (ICl\text{ICl}) in acetic acid .

  • Acetylation: Subsequent N\text{N}--acetylation to yield the final product .

Radiolabeling for PET Imaging

Carbon-11-labeled 2-iodomelatonin (11C^{11}\text{C}-2-iodomelatonin) is synthesized via:

  • Carbonylation: Reaction of methyl magnesium bromide with [11C]CO2[^{11}\text{C}]\text{CO}_2 to form [11C][^{11}\text{C}]-acetyl chloride .

  • Acetylation: Coupling with 2-iodo-5-methoxytryptamine, achieving radiochemical yields of 19–32% and specific activities of 300–600 mCi/μmol . This radiotracer enables positron emission tomography (PET) studies of melatonin receptor distribution in vivo .

Pharmacological Profile

Receptor Binding Affinity

2-Iodomelatonin exhibits nanomolar to picomolar affinity for melatonin receptors (Table 2), with marked selectivity for MT1 over MT2 subtypes :

Table 2: Receptor Affinity of 2-Iodomelatonin

Receptor SubtypeSpeciesKiK_i (nM)Assay SystemSource
MT1Human0.01–0.07CHO/HEK293 cells
MT1Ovine1.0Pars tuberalis membranes
MT2Human0.22COS7 cells

Functional Activity

  • cAMP Inhibition: 2-Iodomelatonin suppresses forskolin-stimulated cAMP production in MT1-expressing CHO cells with an EC50\text{EC}_{50} of 11 pM, 30-fold more potent than melatonin .

  • Dopamine Release Modulation: In retinal tissues, 2-iodomelatonin binding correlates with inhibition of calcium-dependent [3H][^3\text{H}]-dopamine release (IC50=0.5\text{IC}_{50} = 0.5 nM) .

Metabolic Stability and Toxicology

Pharmacokinetics

  • Half-Life: In rats, 2-iodomelatonin demonstrates an elimination half-life (t1/2t_{1/2}) of ~60 minutes, significantly longer than melatonin’s 20–30 minutes .

  • Metabolism: Hepatic cytochrome P450 enzymes mediate slow oxidative metabolism, with primary metabolites being 6-hydroxylated and deiodinated derivatives .

Toxicological Evaluation

  • Acute Toxicity: LD50_{50} values exceed 1,000 mg/kg in rodents, indicating low acute toxicity .

  • Mutagenicity: Ames tests show no mutagenic effects at concentrations up to 1 mM .

Research Applications

Receptor Localization Studies

2-[125I][^{125}\text{I}]-iodomelatonin binding assays have mapped melatonin receptors in:

  • Retina: High-density binding in chicken retinal membranes (Kd=434K_d = 434 pM) .

  • Kidney: Specific binding sites in human renal cortex (Kd=15.2K_d = 15.2 pM) .

  • Pineal Gland: Disrupted signaling in amyloid-β-induced neurodegeneration models .

Therapeutic Implications

  • Circadian Rhythm Disorders: MT1-selective agonism potentiates phase-shifting effects for jet lag treatment .

  • Oncology: Antiproliferative effects in breast cancer cells via MT1-mediated ERK pathway modulation .

  • Neuroprotection: Attenuation of amyloid-β toxicity in pinealocytes .

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